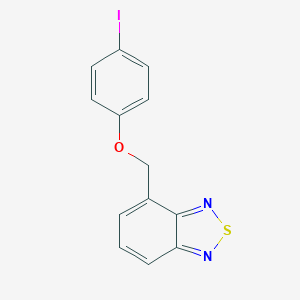![molecular formula C21H22N4O2S B299530 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. It also has anti-cancer properties, and may be effective in inhibiting the growth of certain types of cancer cells. In addition, it has been shown to have antimicrobial properties, and may be useful in treating bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and can be purified through various methods. It has also been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, it may have side effects or interactions with other compounds that need to be taken into account.
Direcciones Futuras
There are several potential future directions for research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone. One area of interest is exploring its anti-inflammatory properties and potential use in treating inflammatory conditions such as arthritis and asthma. Another area of interest is investigating its anti-cancer properties and potential use in treating various types of cancer. Further research is also needed to fully understand its mechanism of action and potential side effects or interactions with other compounds. Overall, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has shown promise as a compound with a variety of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone involves the reaction of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 5,6,7,8-tetrahydro-1-naphthalenecarboxaldehyde in the presence of acetic acid. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacterial and fungal strains.
Propiedades
Nombre del producto |
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone |
|---|---|
Fórmula molecular |
C21H22N4O2S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C21H22N4O2S/c22-25-20(13-27-18-8-2-1-3-9-18)23-24-21(25)28-14-19(26)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-12H,4-7,13-14,22H2 |
Clave InChI |
BEQORKHGXCWKCU-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3N)COC4=CC=CC=C4 |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3N)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)